Physicochemical Differentiation: (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol vs. Unsubstituted Core
The target compound exhibits a predicted LogP of 2.0 , a critical determinant of lipophilicity and membrane permeability. This is a substantial 3.6-fold increase in lipophilicity (non-log scale) compared to the core unsubstituted scaffold, tetrahydro-2H-pyran-4-ylmethanol, which has a reported cLogP of 0.437 [1]. This quantitative difference arises directly from the addition of the benzyloxymethyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.0 (Predicted) |
| Comparator Or Baseline | Tetrahydro-2H-pyran-4-ylmethanol (cLogP: 0.437) |
| Quantified Difference | Δ LogP = +1.563 (approx. 36.6-fold increase in partition coefficient P) |
| Conditions | Computational prediction (Target compound) / cLogP reported value (Comparator) |
Why This Matters
This >1.5 LogP unit increase signifies a major shift in physicochemical properties, enabling the compound to penetrate lipid membranes and occupy hydrophobic binding pockets, which is unattainable with the more polar core structure.
- [1] ChemExper. (2024). Tetrahydro-2H-pyran-4-ylmethanol. CAS 14774-37-9. Retrieved from http://newsearchfr2.chemexper.com/cheminfo/servlet/org.dbcreator.MainServlet?sort=iupac.value&format=google2008&action=PowerSearch&realQuery=rn.value=14774-37-9&target=entry View Source
